1-(2-Amino-6-(difluoromethoxy)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-Amino-6-(difluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-(difluoromethoxy)phenyl)-1-chloropropan-2-one typically involves the reaction of 2-amino-6-(difluoromethoxy)benzene with chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-(difluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Amino-6-(difluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(difluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. The difluoromethoxy group enhances its binding affinity and specificity towards these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-6-(trifluoromethoxy)phenyl)-1-chloropropan-2-one
- 1-(2-Amino-6-(methoxy)phenyl)-1-chloropropan-2-one
- 1-(2-Amino-6-(ethoxy)phenyl)-1-chloropropan-2-one
Uniqueness
1-(2-Amino-6-(difluoromethoxy)phenyl)-1-chloropropan-2-one is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C10H10ClF2NO2 |
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Molecular Weight |
249.64 g/mol |
IUPAC Name |
1-[2-amino-6-(difluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10ClF2NO2/c1-5(15)9(11)8-6(14)3-2-4-7(8)16-10(12)13/h2-4,9-10H,14H2,1H3 |
InChI Key |
ZPVJYHNAJRNRNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1OC(F)F)N)Cl |
Origin of Product |
United States |
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